molecular formula C10H16O2 B14619731 (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one CAS No. 60450-46-6

(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one

Cat. No.: B14619731
CAS No.: 60450-46-6
M. Wt: 168.23 g/mol
InChI Key: OZUXXDJXWDMYAU-CBAPKCEASA-N
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Description

(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one is a chiral cyclohexanone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis may start from readily available cyclohexanone derivatives.

    Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the correct stereochemistry.

    Reaction Conditions: Typical reaction conditions might include controlled temperatures, specific solvents, and precise pH levels.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

    Reduction: Reduction to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of cyclohexanone are often explored for their potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry

In industry, this compound could be used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action for (2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with similar reactivity.

    2-methylcyclohexanone: A methylated derivative with different stereochemistry.

    6-(2-oxopropyl)cyclohexanone: A similar compound without the chiral centers.

Uniqueness

(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

60450-46-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2S,6S)-2-methyl-6-(2-oxopropyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-7-4-3-5-9(10(7)12)6-8(2)11/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1

InChI Key

OZUXXDJXWDMYAU-CBAPKCEASA-N

Isomeric SMILES

C[C@H]1CCC[C@H](C1=O)CC(=O)C

Canonical SMILES

CC1CCCC(C1=O)CC(=O)C

Origin of Product

United States

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